molecular formula C24H17N3O3S B3711529 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

Cat. No.: B3711529
M. Wt: 427.5 g/mol
InChI Key: JLLAOGFAONFGHI-UHFFFAOYSA-N
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Description

3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA is a complex organic compound that features a benzofuran and benzoxazole moiety linked through a thiourea bridge. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzofuran-2-Carbonyl Chloride: Reacting benzofuran with thionyl chloride.

    Synthesis of Benzoxazole Derivative: Condensation of 2-aminophenol with a suitable aldehyde.

    Coupling Reaction: Reacting the benzofuran-2-carbonyl chloride with the benzoxazole derivative in the presence of a base to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the benzofuran or benzoxazole rings.

    Reduction: Reduction reactions could target the carbonyl or thiourea groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

    Material Science: Incorporation into polymers or other advanced materials.

Biology

    Enzyme Inhibition: Possible applications as inhibitors of specific enzymes.

    Fluorescent Probes: Use in imaging and diagnostic applications.

Medicine

    Drug Development: Exploration as a lead compound for new pharmaceuticals.

    Antimicrobial Agents: Potential activity against bacteria or fungi.

Industry

    Dye and Pigment Production: Use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In biological systems, it could interact with cellular pathways, affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(2-methylphenyl)thiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(3-benzoxazolyl)thiourea

Uniqueness

The unique combination of benzofuran and benzoxazole moieties linked through a thiourea bridge might confer distinct biological activities or chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c1-14-16(23-25-18-9-3-5-12-20(18)30-23)8-6-10-17(14)26-24(31)27-22(28)21-13-15-7-2-4-11-19(15)29-21/h2-13H,1H3,(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLAOGFAONFGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA

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